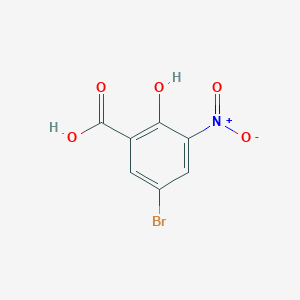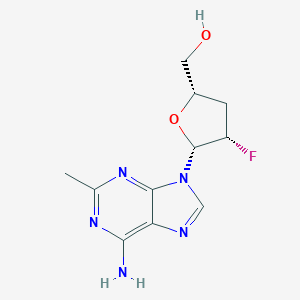
9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl-, also known as FddA, is a synthetic nucleoside analog that has been widely studied for its potential use in cancer treatment. This compound is a derivative of the natural nucleoside adenosine and has been shown to have potent antitumor activity in a variety of cancer cell lines.
Mecanismo De Acción
9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- acts as a nucleoside analog, which means it is incorporated into the DNA of cancer cells during replication. Once incorporated, 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- inhibits DNA synthesis, leading to cell cycle arrest and apoptosis. 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects:
9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has been shown to have potent antitumor activity in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has been shown to induce DNA damage and activate the p53 pathway, which is involved in apoptosis and tumor suppression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- is its potent antitumor activity, which makes it a promising candidate for cancer treatment. Another advantage is its low toxicity in normal cells, which reduces the risk of side effects. However, one limitation of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- is its limited solubility, which can make it difficult to administer in vivo. Another limitation is its potential to induce drug resistance in cancer cells over time.
Direcciones Futuras
There are several future directions for research on 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl-. One direction is to improve the solubility and bioavailability of the compound to improve its efficacy in vivo. Another direction is to study the potential use of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, further studies are needed to understand the mechanisms of drug resistance to 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- and to develop strategies to overcome it. Overall, 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has shown promising results in preclinical studies and warrants further investigation for its potential use in cancer treatment.
Métodos De Síntesis
The synthesis of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- involves the coupling of a protected 2-deoxy-2-fluoro-D-ribose with a protected 6-chloropurine to form the nucleoside intermediate. The final step involves the deprotection of the ribose and purine moieties to yield the desired compound. The synthesis of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells, leading to tumor growth inhibition. 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
Propiedades
Número CAS |
132722-91-9 |
|---|---|
Nombre del producto |
9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- |
Fórmula molecular |
C11H14FN5O2 |
Peso molecular |
267.26 g/mol |
Nombre IUPAC |
[(2S,4S,5R)-5-(6-amino-2-methylpurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C11H14FN5O2/c1-5-15-9(13)8-10(16-5)17(4-14-8)11-7(12)2-6(3-18)19-11/h4,6-7,11,18H,2-3H2,1H3,(H2,13,15,16)/t6-,7-,11+/m0/s1 |
Clave InChI |
VLWUFDZACUOMPE-OKTBNZSVSA-N |
SMILES isomérico |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C[C@H](O3)CO)F)N |
SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)N |
SMILES canónico |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)N |
Otros números CAS |
132722-91-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



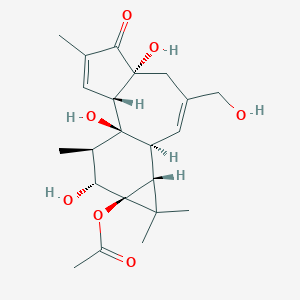
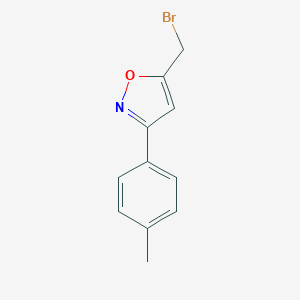


![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)

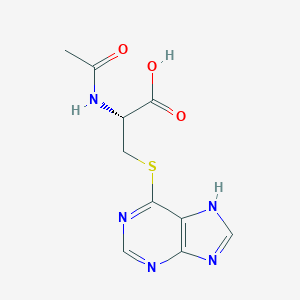
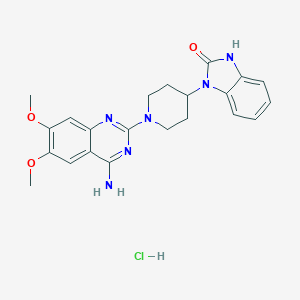
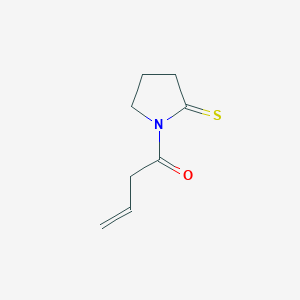
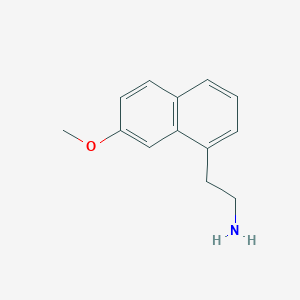
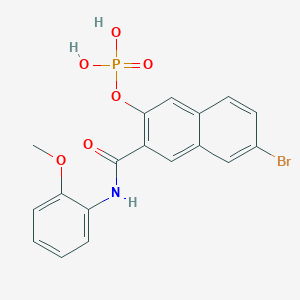
![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)
